molecular formula C18H17F3N2O3 B7721003 N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B7721003
M. Wt: 366.3 g/mol
InChI Key: JMHZKWVOMOGSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TROX-1, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to modulate the activity of a specific ion channel, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as a non-competitive inhibitor of TRPV1 by binding to a specific site on the channel. This binding results in the stabilization of the closed state of the channel, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of TRPV1 by N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated a reduction in calcium influx, the inhibition of neuropeptide release, and the attenuation of nociceptive responses. In vivo studies have shown a reduction in pain behavior in animal models of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its specificity for TRPV1. This allows researchers to selectively manipulate the activity of this channel without affecting other ion channels or receptors. However, one limitation of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is its relatively low potency, which requires the use of higher concentrations in experiments.

Future Directions

There are several future directions for the study of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide and its potential therapeutic applications. One direction is the exploration of its efficacy in different disease models, such as cancer and diabetes. Another direction is the development of more potent analogs of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide that can be used at lower concentrations. Additionally, the elucidation of the crystal structure of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide bound to TRPV1 could provide insights into the mechanism of action of this compound and aid in the development of more potent inhibitors.

Synthesis Methods

The synthesis of N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves a multi-step process that requires the use of several reagents and solvents. The process starts with the reaction of 4-methoxyphenethylamine with 3-trifluoromethylbenzoyl chloride, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in its pure form.

Scientific Research Applications

N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been extensively studied in the field of ion channel research, specifically in the context of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the sensation of pain and has been implicated in various diseases such as chronic pain, inflammation, and cancer. N1-(1-(4-methoxyphenyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to inhibit TRPV1 activity, making it a potential therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c1-11(12-6-8-15(26-2)9-7-12)22-16(24)17(25)23-14-5-3-4-13(10-14)18(19,20)21/h3-11H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHZKWVOMOGSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.